molecular formula C13H14N4OS B2984675 4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 557084-02-3

4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2984675
CAS No.: 557084-02-3
M. Wt: 274.34
InChI Key: XCTZPYRJRZJTSV-VMPITWQZSA-N
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Description

This compound belongs to the 1,2,4-triazin-5-one class, characterized by a triazinone core substituted with amino, methyl, and a (2E)-3-phenylprop-2-en-1-ylsulfanyl group. Triazinones are widely studied for herbicidal, antimicrobial, and coordination chemistry applications due to their biochemical reactivity and structural versatility .

Properties

IUPAC Name

4-amino-6-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-10-12(18)17(14)13(16-15-10)19-9-5-8-11-6-3-2-4-7-11/h2-8H,9,14H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTZPYRJRZJTSV-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N(C1=O)N)SC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine with (2E)-3-phenylprop-2-en-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazine ring or the phenylprop-2-en-1-ylsulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenylprop-2-en-1-ylsulfanyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazine derivatives, reduced phenylprop-2-en-1-ylsulfanyl derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazine family. It is characterized by a unique structure featuring an amino group, a methyl group, and a phenylprop-2-en-1-ylsulfanyl group attached to a dihydro-1,2,4-triazin-5-one core.

Overview

  • Basic Information The compound has the CAS number 557084-02-3.
  • Structure It includes a dihydro-1,2,4-triazin-5-one core with specific functional groups attached.

Mechanism of Action

  • Target of Action The primary targets of this compound are currently unknown.
  • Mode of Action Many triazine compounds interact with targets by forming covalent bonds, which disrupts normal cellular functions.
  • Biochemical Pathways Triazine compounds are often involved in protein synthesis, cell division, and signal transduction.
  • Pharmacokinetics Many triazine compounds have good bioavailability because of their lipophilic nature.
  • Result of Action Triazine compounds often inhibit certain enzymes or disrupt cellular processes, leading to cell death.
  • Action Environment Environmental factors can significantly influence the action, efficacy, and stability of this compound.

Methods of Preparation

  • Synthetic Routes The synthesis typically involves reacting 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine with (2E)-3-phenylprop-2-en-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction is performed in an organic solvent like ethanol, and the mixture is refluxed for several hours to ensure complete conversion.
  • Industrial Production Industrial production may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Biological Activity

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features and Modifications

Compound Name Substituents (Position) Key Functional Groups Applications
Target Compound 6-Methyl, 3-(cinnamylsulfanyl) Cinnamyl thioether, amino Potential herbicide, metal complexes
Metribuzin (CAS 21087-63-8) 6-tert-Butyl, 3-methylthio Methylthio, amino Herbicide (photosynthesis inhibitor)
Metamitron (CAS 41394-05-2) 6-Phenyl, 3-methyl Phenyl, methyl, amino Herbicide (Goltix)
AMTTO (4-amino-6-methyl-3-thioxo-triazin-5-one) 6-Methyl, 3-thiol Thiol, amino Palladium complexation
CAS 33509-43-2 6-tert-Butyl, 3-thiol Thiol, amino Research chemical

Structural Insights :

  • Metribuzin and Metamitron are commercial herbicides with tert-butyl or phenyl groups enhancing soil persistence and target binding .
  • AMTTO () forms stable palladium complexes, suggesting the target compound’s sulfanyl group may similarly coordinate metals for catalytic or material applications.

Biological Activity

4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazine family. Its unique structure includes an amino group, a methyl group, and a phenylprop-2-en-1-ylsulfanyl group attached to a dihydro-1,2,4-triazin-5-one core. This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

The synthesis of this compound typically involves the reaction of 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine with (2E)-3-phenylprop-2-en-1-yl bromide in the presence of a base like sodium ethoxide. The reaction is performed in an organic solvent such as ethanol under reflux conditions to ensure complete conversion.

Antimicrobial and Antifungal Properties

Research indicates that compounds in the triazine family possess notable antimicrobial and antifungal activities. For instance, studies have shown that similar triazine derivatives exhibit inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies. In vitro assays demonstrate that this compound can significantly reduce cell viability in cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). For example, cytotoxicity assays indicated a considerable reduction in cell viability at concentrations as low as 20 μg/mL .

In vivo studies using murine models have shown promising results; treatment with this compound resulted in significant tumor inhibition rates compared to control groups. The antitumor efficacy was attributed to its ability to induce apoptosis in cancer cells and inhibit mitotic activity .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vitro Studies : A study assessed the cytotoxic effects of 4-amino derivatives on HeLa cells using the MTT assay. Results indicated that at a concentration of 20 μg/mL, there was a 75.91% reduction in cell viability after treatment .
  • In Vivo Studies : In a murine model of sarcoma 180 tumor, the compound demonstrated tumor inhibition rates of up to 66.47% when administered encapsulated in liposomes compared to free forms and standard chemotherapy agents like 5-fluorouracil .

Comparative Analysis

To further understand the biological activity of 4-amino-6-methyl compounds, it is beneficial to compare them with other similar triazine derivatives:

CompoundStructureBiological Activity
4-amino-3-mercarpto-6-methyl-5-oxo StructureAntimicrobial and anticancer
4-amino-pyrimidine StructureAntineoplastic when encapsulated
Mannich bases StructureAnticancer and antibacterial activities

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